![molecular formula C7H6ClFN2 B7886215 4-Chloro-2-fluoro-benzamidine CAS No. 1187929-32-3](/img/structure/B7886215.png)
4-Chloro-2-fluoro-benzamidine
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Overview
Description
“4-Chloro-2-fluoro-benzamidine” is a chemical compound . It is used in the synthesis of androgen receptor antagonists in the treatment of prostate cancer . It is also used in the synthesis of pyrazole derivatives as novel androgen receptor antagonists .
Synthesis Analysis
The synthesis of “4-Chloro-2-fluoro-benzamidine” involves several steps. The synthesis process includes diazotization of 5-chloro-2-nitro benzene as initial raw material, reaction with aqueous solution of phosphofluoric acid to produce corresponding diazotized salt, and then thermal decomposition to prepare 4-chloro-2-fluoro nitrobenzene .
Molecular Structure Analysis
The molecular formula of “4-Chloro-2-fluoro-benzamidine” is C7H4ClFO2 . The average mass is 174.557 Da and the monoisotopic mass is 173.988388 Da .
Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-2-fluoro-benzamidine” are complex. For example, it is involved in the reactions of fluoro- or chloro-2,4-dinitrobenzene with n-butyl-, s-butyl- or t-butyl-amine in benzene .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-fluoro-benzamidine” include a molecular weight of 174.557 . More specific properties like melting point, boiling point, and density were not found in the search results.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-2-fluorobenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H3,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFXGAPXFWKKNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696116 |
Source
|
Record name | 4-Chloro-2-fluorobenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-benzamidine | |
CAS RN |
1187929-32-3, 1187927-09-8 |
Source
|
Record name | 4-Chloro-2-fluorobenzenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-fluorobenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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